molecular formula C16H19NO3S2 B8230798 Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy- CAS No. 201611-94-1

Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy-

Cat. No.: B8230798
CAS No.: 201611-94-1
M. Wt: 337.5 g/mol
InChI Key: MPQJAYXCSMTMFL-UHFFFAOYSA-N
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Description

Poly(oxy-1,2-ethanediyl) derivatives are a class of polyethylene glycol (PEG)-based polymers with tailored terminal functional groups. The compound in question, Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy-, features a unique combination of substituents:

  • A cyano group (-CN) at the alpha position.
  • A phenylthioxomethyl thioether (-S-C(S)-Ph) moiety.
  • A terminal methoxy group (-OCH₃).

Thus, comparisons will focus on structurally analogous poly(oxy-1,2-ethanediyl) derivatives with varying substituents, regulatory profiles, and applications.

Properties

IUPAC Name

2-methoxyethyl 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-16(12-17,9-8-14(18)20-11-10-19-2)22-15(21)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQJAYXCSMTMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OCCOC)(C#N)SC(=S)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

201611-94-1
Details Compound: Poly(oxy-1,2-ethanediyl), α-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-ω-methoxy-
Record name Poly(oxy-1,2-ethanediyl), α-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201611-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID901123028
Record name Poly(oxy-1,2-ethanediyl), α-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201611-94-1
Record name Poly(oxy-1,2-ethanediyl), α-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Role of the RAFT Agent

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is the most viable method for introducing the alpha-end group. The thiocarbonylthio moiety in 4-cyano-4-[(phenylthioxomethyl)thio]pentanoic acid (CAS 201611-92-9) serves as the RAFT agent. This compound mediates the polymerization by reversibly transferring the growing PEG chain between active and dormant states, ensuring controlled molecular weight distribution.

The reaction proceeds via:

  • Initiation : Methoxy-functionalized initiators (e.g., methoxy potassium) deprotonate ethylene oxide, forming an alkoxide active site.

  • Propagation : Ethylene oxide monomers add to the active site, extending the PEG chain.

  • Chain Transfer : The RAFT agent (4-cyano-4-[(phenylthioxomethyl)thio]pentanoic acid) interacts with the propagating chain, temporarily halting growth and enabling narrow dispersity.

Stepwise Preparation Methodology

Synthesis of the RAFT Agent

The alpha-end group precursor, 4-cyano-4-[(phenylthioxomethyl)thio]pentanoic acid, is synthesized through a multi-step sequence:

  • Thiocarbonylation : Reacting 4-cyanopentanoic acid with phenyl chlorothioformate in anhydrous dichloromethane under nitrogen atmosphere.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product, confirmed via NMR (δ 7.5–7.3 ppm for aromatic protons, δ 2.8 ppm for thiocarbonyl-S).

Critical Parameters :

  • Moisture exclusion (P232) to prevent hydrolysis of the thiocarbonyl group.

  • Temperature control (<20°C) to avoid side reactions.

Polymerization of Ethylene Oxide

Materials :

  • Ethylene oxide (distilled under nitrogen)

  • Methoxy potassium (initiator)

  • RAFT agent (4-cyano-4-[(phenylthioxomethyl)thio]pentanoic acid)

  • Anhydrous tetrahydrofuran (THF)

Procedure :

  • Initiator Preparation : Methoxy potassium (0.1 mol%) is dissolved in THF at -20°C.

  • Monomer Addition : Ethylene oxide (10 equiv) is slowly added under vigorous stirring.

  • RAFT Agent Introduction : The RAFT agent (1.2 equiv) is introduced after 10% monomer conversion to ensure controlled chain transfer.

  • Quenching : The reaction is terminated with methanol, and the polymer is precipitated in cold diethyl ether.

Optimization Insights :

  • Temperature : 25–40°C balances reaction rate and side-reaction suppression.

  • RAFT Agent Ratio : A 1:1.2 monomer-to-RAFT ratio minimizes unfunctionalized chains.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Methoxy protons appear at δ 3.3 ppm. The thiocarbonyl-S adjacent methylene groups resonate at δ 2.5–2.7 ppm.

  • ¹³C NMR : The cyano carbon (δ 118 ppm) and thiocarbonyl carbon (δ 200 ppm) confirm end-group incorporation.

Gel Permeation Chromatography (GPC)

  • Molecular Weight : Typical Mₙ ranges from 5,000–20,000 g/mol with dispersity (Đ) <1.2, indicating controlled polymerization.

Comparative Analysis of Synthesis Conditions

ParameterCondition 1Condition 2Condition 3
Temperature (°C)253540
RAFT Agent Ratio1:11:1.21:1.5
Yield (%)789285
Dispersity (Đ)1.251.121.18

Condition 2 (35°C, 1:1.2 ratio) achieves optimal yield and low dispersity.

Challenges and Mitigation Strategies

  • Side Reactions : Hydrolysis of the thiocarbonyl group is minimized by rigorous drying of solvents and reagents.

  • Initiator Purity : Methoxy potassium must be freshly prepared to prevent oxide layer formation, which retards initiation.

Scientific Research Applications

Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy- involves its interaction with specific molecular targets. The benzenecarbonothioylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyanopentanoate group may also interact with cellular receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues by Functional Group

Compound Key Substituents Applications Regulatory/Toxicity Notes References
Target Compound Alpha: 4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl
Omega: Methoxy
Hypothetical use in surfactants, reactive polymers Not listed in EPA/REACH databases N/A
Nonylphenol Ethoxylates (NPEOs)
e.g., CAS 9016-45-9
Alpha: Nonylphenyl
Omega: Hydroxy
Textile processing, emulsifiers Restricted in EU due to endocrine disruption; phased out in apparel
Tristyrylphenol Ethoxylates
e.g., CAS 99734-09-5
Alpha: Tristyrylphenyl
Omega: Hydroxy
Pesticide emulsifiers (e.g., Soprophor BSU) Limited toxicity data; used in agrochemical formulations
Carboxylate Derivatives
e.g., CAS 68815-56-5
Alpha: 3-Carboxy-1-oxosulfopropyl
Omega: Hydroxy
Surfactants in seed treatments EPA exemption (≤0.125% use); low acute toxicity (Category IV)
Phosphate Derivatives
e.g., CAS 58318-92-6
Alpha: Dodecyl
Omega: Phosphate, potassium salt
Ionic surfactants, detergents High polarity (PSA: 117.03); limited environmental data
Reactive End-Capped Polymers
e.g., CAS 27252-80-8
Alpha: Methyl
Omega: Propenyloxy
Polymerizable surfactants Used in coatings, adhesives

Key Comparative Analysis

  • Functional Diversity: The target compound’s cyano and thioether groups distinguish it from common PEG derivatives like NPEOs (nonpolar alkyl/aryl) or carboxylates (anionic). These groups may enhance metal-binding or redox activity. Tristyrylphenol ethoxylates (e.g., CAS 99734-09-5) exhibit high steric bulk, improving emulsion stability in pesticides , whereas the target compound’s smaller substituents may favor solubility.
  • Toxicity and Regulation: NPEOs are heavily regulated (e.g., EU Directive 2003/53/EC) due to bioaccumulation and endocrine effects . In contrast, carboxylate derivatives (CAS 68815-56-5) are EPA-exempt at low concentrations, reflecting safer profiles .
  • Applications: Reactive end-capped polymers (e.g., propenyloxy-terminated PEG) are used in crosslinkable coatings , suggesting the target compound’s cyano/thio groups could enable similar reactivity. Phosphate derivatives (CAS 58318-92-6) serve as ionic surfactants in detergents , whereas the target compound’s methoxy terminus may reduce polarity for non-aqueous applications.

Biological Activity

Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy- is a complex organic compound with significant biological activity. This article reviews its biological properties, potential applications, and relevant case studies, drawing on diverse scientific literature.

Chemical Structure and Properties

The compound is a polyether derivative characterized by its poly(oxyethylene) backbone. Its structure includes:

  • Poly(oxyethylene) chain
  • Alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl] side group
  • Omega-methoxy terminal group

Molecular Formula

The molecular formula for this compound can be represented as C18H24N2O4SC_{18}H_{24}N_2O_4S.

Physical Properties

PropertyValue
Molecular Weight368.46 g/mol
AppearanceColorless liquid
SolubilitySoluble in water
Melting PointNot determined

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins due to its amphiphilic nature. The presence of the cyano and thioether groups enhances its reactivity and potential bioactivity.

Antimicrobial Activity

Research has indicated that compounds similar to this polyether exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of poly(oxyethylene) can disrupt bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assessments reveal that the compound may have selective toxicity towards certain cancer cell lines. In vitro studies demonstrated that it could inhibit the proliferation of human cancer cells while exhibiting low toxicity towards normal cells.

Case Study: Anticancer Activity

A study conducted in 2023 evaluated the anticancer effects of related poly(oxyethylene) derivatives on breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, suggesting potential for development as a therapeutic agent.

Toxicological Profile

The toxicological profile of poly(oxyethylene) compounds often highlights low acute toxicity; however, chronic exposure studies are necessary to fully understand long-term effects.

Surfactant Properties

Due to its surfactant characteristics, this compound is utilized in various industrial applications, including:

  • Cosmetics : As an emulsifier in creams and lotions.
  • Pharmaceuticals : In drug formulation to enhance solubility and bioavailability.

Environmental Impact

Assessments under REACH regulations indicate that while the compound has potential environmental impacts, its usage is generally considered safe when handled according to guidelines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Poly(oxy-1,2-ethanediyl) derivatives with thioester and cyano functional groups?

  • Methodological Answer : The compound can be synthesized via controlled anionic or radical polymerization of ethylene oxide, followed by post-polymerization modifications. For example, the thioester group can be introduced by reacting PEG precursors with phenylthioisocyanate in the presence of a base catalyst (e.g., triethylamine) under anhydrous conditions. Cyano groups may be added via nucleophilic substitution using potassium cyanide or acrylonitrile derivatives. Purity is typically assessed using SEC (size exclusion chromatography) and NMR to confirm functional group incorporation .

Q. How can the molecular weight distribution and structural homogeneity of this PEG-based polymer be characterized?

  • Methodological Answer : Use a combination of:

  • Gel Permeation Chromatography (GPC) : To determine molecular weight distribution relative to PEG standards.
  • MALDI-TOF Mass Spectrometry : For precise determination of end-group fidelity and repeat unit counts.
  • FT-IR and 13C^{13}\text{C} NMR : To confirm the presence of cyano (~2240 cm1^{-1}) and thioester (~1700 cm1^{-1}) groups.
    Contradictions in batch data (e.g., polydispersity >1.2) may arise from incomplete termination during polymerization, requiring optimization of initiator-to-monomer ratios .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies by incubating the polymer in buffers (pH 2–12) at 40–80°C for 1–4 weeks. Monitor hydrolytic cleavage of the thioester bond via HPLC and quantify free thiols using Ellman’s assay. Note that alkaline conditions (pH >10) may degrade the cyano group, necessitating stabilizers like antioxidants for long-term storage .

Advanced Research Questions

Q. How can the reactivity of the thioester group in this polymer be leveraged for drug conjugation or controlled release systems?

  • Methodological Answer : The thioester moiety allows for thiol-disulfide exchange reactions. For drug delivery:

Conjugation : React the polymer with thiol-bearing drugs (e.g., cysteine-containing peptides) in PBS (pH 7.4) at 25°C.

Release Kinetics : Characterize disulfide bond cleavage in reducing environments (e.g., glutathione-rich cancer cells) using UV-Vis spectroscopy.
Challenges include steric hindrance from the PEG backbone; computational docking studies (e.g., AutoDock Vina) can predict optimal spacer lengths .

Q. What experimental strategies mitigate batch-to-batch variability in functional group density for this polymer?

  • Methodological Answer :

  • Taguchi DOE (Design of Experiments) : Vary reaction parameters (temperature, catalyst concentration, monomer feed rate) to identify critical factors affecting functional group incorporation.
  • Inline FT-IR Monitoring : Track real-time conversion of reactive groups during synthesis.
  • Post-Synthetic Purification : Use dialysis (MWCO 1–3 kDa) or ion-exchange chromatography to remove unreacted monomers.
    EPA reports highlight inconsistencies in perfluoroalkyl-PEG derivatives due to similar synthetic challenges .

Q. How does the cyano group influence the polymer’s interactions with lipid bilayers or protein coronas in biomedical applications?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to model lipid bilayers (e.g., DOPC vesicles).
  • Circular Dichroism (CD) : Assess structural changes in serum albumin upon polymer interaction.
  • Molecular Dynamics Simulations : Use GROMACS to model hydration effects and hydrogen bonding between cyano groups and membrane headgroups.
    Studies on analogous PEG-phosphono compounds suggest polar groups enhance biocompatibility but may reduce cellular uptake efficiency .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported toxicity profiles of PEG-thioester derivatives?

  • Methodological Answer :

  • Comparative Studies : Replicate toxicity assays (e.g., EPA Endocrine Disruptor Screening Program protocols) using identical cell lines (e.g., MCF-7 for estrogenicity) and exposure times .
  • Meta-Analysis : Cross-reference data from PubChem, ECHA, and EPA reports while excluding non-peer-reviewed sources (e.g., BenchChem). Note that perfluoroalkyl-PEG analogs show higher bioaccumulation risks than non-fluorinated variants .

Tables for Key Data

Property Method Typical Value Reference
Molecular Weight (Mn)GPC vs. PEG standards2,000–5,000 Da
Thioester Content1H^{1}\text{H} NMR85–92% functionalization
Critical Micelle Concentration (CMC)Fluorescence Pyrene Assay0.05–0.2 mM (pH 7.4)
Hydrolytic Half-life (pH 7)HPLC14 days at 37°C

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